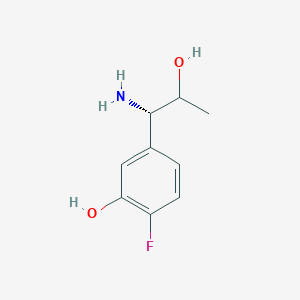
5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol: is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a phenol derivative, followed by the introduction of the amino and hydroxyl groups through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biochemical processes.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Fluorophenol: Similar structure but lacks the amino and hydroxyl groups.
2-Amino-4-fluorophenol: Similar structure but with different positioning of functional groups.
2-Fluoro-4-hydroxyaniline: Similar structure but with different positioning of functional groups.
Uniqueness: 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups, along with the fluorine atom, allows for diverse reactivity and interactions with molecular targets, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H12FNO2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
5-[(1S)-1-amino-2-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1 |
Clé InChI |
FKBNNJMJRQQBOR-OLAZFDQMSA-N |
SMILES isomérique |
CC([C@H](C1=CC(=C(C=C1)F)O)N)O |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)F)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


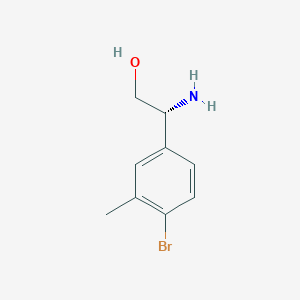

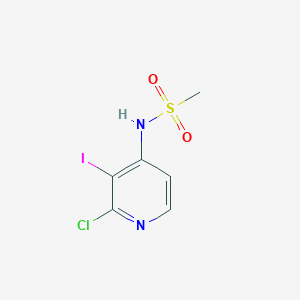
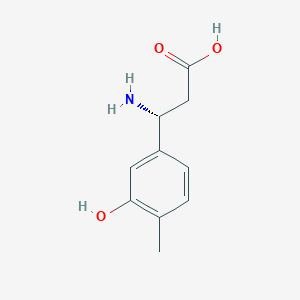

![4-Chloro-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238115.png)
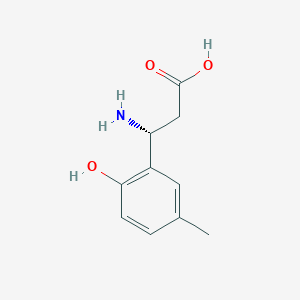
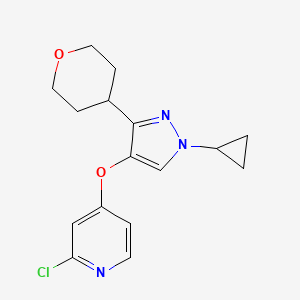
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)
![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B15238155.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)

![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)
